![molecular formula C9H11IN2OS B14788329 6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)
6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one is a complex organic compound with the molecular formula C9H11IN2OS It is characterized by the presence of an iodine atom, two methyl groups, and a thiazoloazepinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable amine with a thioamide under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the azepinone ring. This step often requires the use of a strong base and elevated temperatures.
Iodination: The final step involves the introduction of the iodine atom at the 6-position of the thiazoloazepinone core. This is typically achieved using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction times, and purification methods.
化学反応の分析
Types of Reactions
6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: Modifying genetic material to influence gene expression or replication.
Modulating Receptor Activity: Affecting the activity of receptors on cell surfaces to alter cellular responses.
類似化合物との比較
6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one can be compared with other similar compounds, such as:
Thiazoloazepinones: Compounds with similar core structures but different substituents.
Iodo-substituted Heterocycles: Molecules with iodine atoms attached to different heterocyclic cores.
Methyl-substituted Azepinones: Compounds with methyl groups at various positions on the azepinone ring.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which make it a valuable compound for research and industrial applications.
特性
分子式 |
C9H11IN2OS |
|---|---|
分子量 |
322.17 g/mol |
IUPAC名 |
6-iodo-2,4-dimethyl-7,8-dihydro-6H-[1,3]thiazolo[4,5-b]azepin-5-one |
InChI |
InChI=1S/C9H11IN2OS/c1-5-11-8-7(14-5)4-3-6(10)9(13)12(8)2/h6H,3-4H2,1-2H3 |
InChIキー |
AGBJSGVFRSIMCA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)CCC(C(=O)N2C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
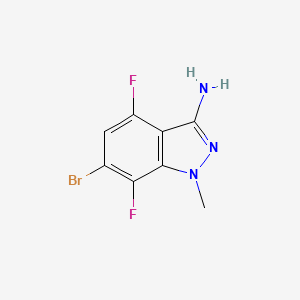
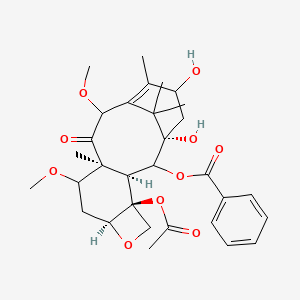
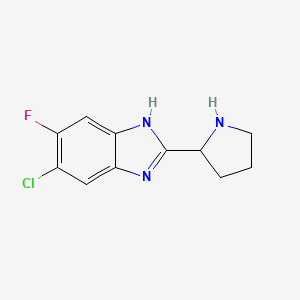
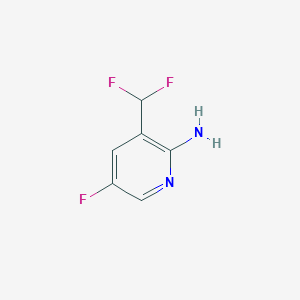
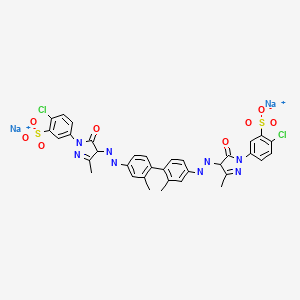
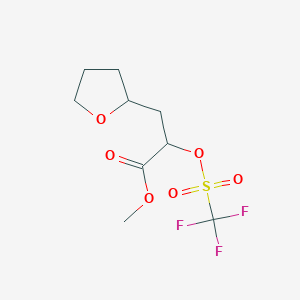
![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
![Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
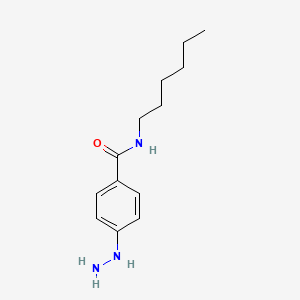
![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane](/img/structure/B14788339.png)
